

CAS number and chemical identifiers for 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methylphenyl)-1H-benzimidazole

Cat. No.: B092831

[Get Quote](#)

An In-depth Technical Guide to **2-(4-methylphenyl)-1H-benzimidazole**: Core Chemical Data, Synthesis, and Applications

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle formed from the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold".^{[1][2][3]} This designation is earned by its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.^[2] Molecules incorporating this core structure are found in numerous FDA-approved drugs, demonstrating therapeutic utility as anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.^{[1][2][4]} The compound **2-(4-methylphenyl)-1H-benzimidazole**, also known as 2-p-tolyl-benzimidazole, is a quintessential example of this scaffold. Its strategic substitution with a tolyl group at the 2-position provides a foundational structure for further derivatization and exploration in drug development. This guide offers an in-depth examination of its core chemical identifiers, a validated synthesis protocol, spectral characterization, and its significance for researchers in pharmaceutical and chemical sciences.

Part 1: Core Chemical and Physical Identifiers

Precise identification is the bedrock of all chemical research and development. The following table consolidates the key identifiers and physical properties for **2-(4-methylphenyl)-1H-benzimidazole**, compiled from authoritative chemical databases.

Identifier	Value	Source(s)
CAS Number	120-03-6	[5][6][7]
IUPAC Name	2-(4-methylphenyl)-1H-benzimidazole	[7]
Molecular Formula	C ₁₄ H ₁₂ N ₂	[5][6][8]
Molecular Weight	208.26 g/mol	[6][7][8]
Synonyms	2-p-Tolyl-1H-benzimidazole, 2-(p-tolyl)-1H-benzimidazole	[6][7]
InChI	InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)	[5][7]
InChIKey	YJSWQFYMPODDTQ-UHFFFAOYSA-N	[7][8]
Canonical SMILES	Cc1ccc(cc1)c2[nH]c3cccc3n2	[5][8]
Physical Form	Crystalline Solid	[5]
Melting Point	265-269 °C	[9][10]

Part 2: Synthesis and Structural Validation

The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips condensation method, which involves the reaction of an o-phenylenediamine with an aldehyde. [11][12] This approach is valued for its reliability and generally high yields.

Experimental Protocol: Catalytic Condensation Synthesis

This protocol outlines a laboratory-scale synthesis adapted from established methodologies utilizing an environmentally benign catalyst.[\[11\]](#)[\[13\]](#)

Causality and Insights: The choice of ammonium chloride as a catalyst is strategic; it is a mild Lewis acid that activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine. This avoids the harsh conditions associated with strong mineral acids, which can lead to side reactions and purification challenges.[\[13\]](#) The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation, often by air) to yield the stable benzimidazole ring.

Step-by-Step Methodology:


- **Reagent Preparation:** In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and ammonium chloride (0.53 g, 10 mmol).
- **Solvent Addition:** Add 30 mL of ethanol as the solvent. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
- **Reaction Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
- **Isolation:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
- **Purification:** Collect the crude solid product by vacuum filtration and wash it with a small amount of cold water to remove the ammonium chloride catalyst and any other water-soluble impurities.
- **Recrystallization:** For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot

ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

- Drying: Dry the purified crystals under vacuum to obtain the final product, **2-(4-methylphenyl)-1H-benzimidazole**, as a solid.[11][13]

Workflow Visualization: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-(4-methylphenyl)-1H-benzimidazole**.

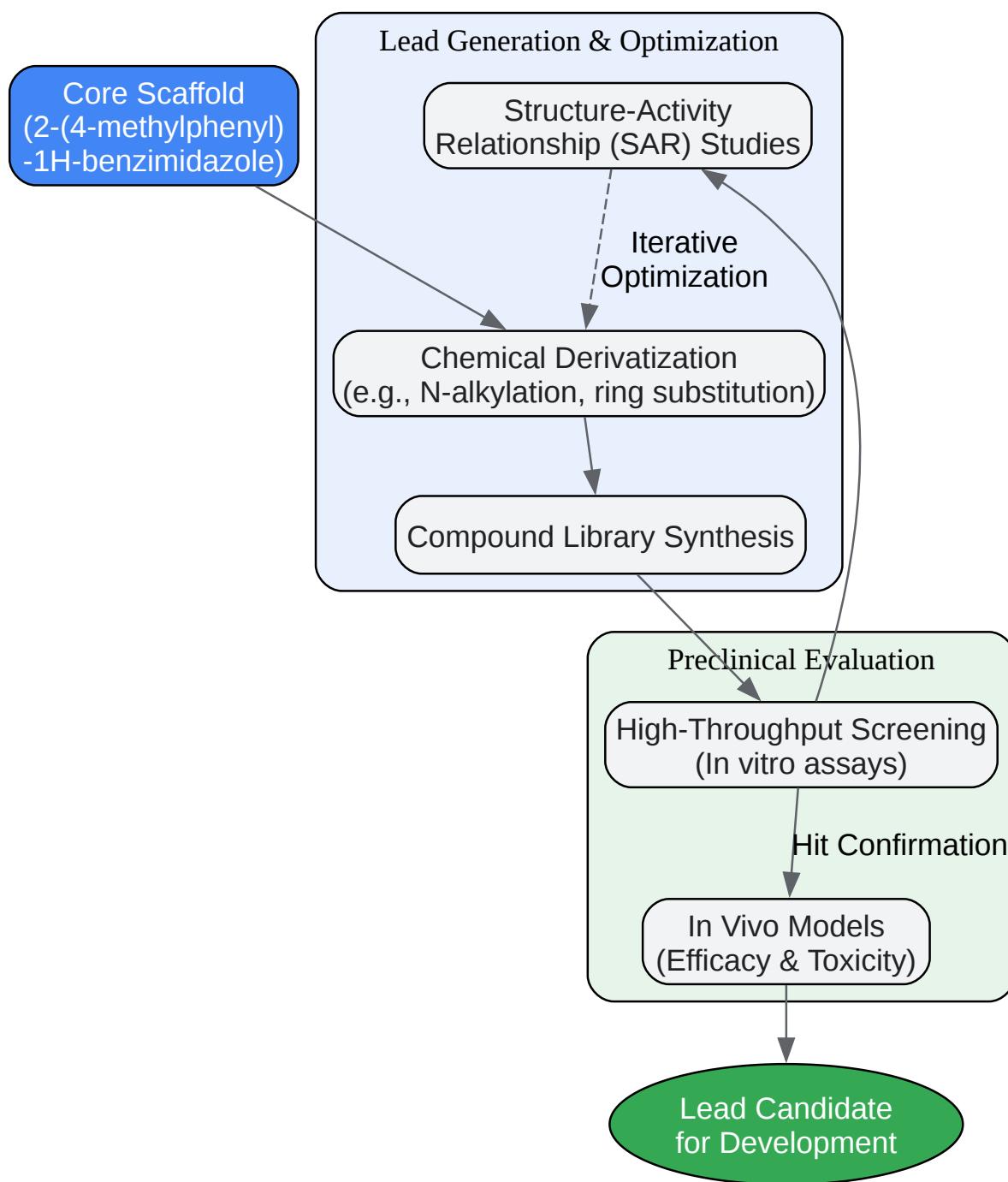
Structural Validation via Spectroscopy

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The data below is consistent with the expected structure of **2-(4-methylphenyl)-1H-benzimidazole**.

Spectroscopy	Key Signals and Interpretation	Source(s)
¹ H NMR	δ 12.83 (s, 1H): Labile proton of the N-H group in the imidazole ring. δ 8.08 & 7.37 (d, 4H total): Aromatic protons of the p-substituted tolyl ring. δ 7.58 & 7.20 (m, 4H total): Aromatic protons of the benzimidazole core. δ 2.39 (s, 3H): Protons of the methyl (-CH ₃) group on the tolyl ring.	[11][14]
¹³ C NMR	δ 151.84: C2 carbon of the imidazole ring, deshielded by two adjacent nitrogen atoms. δ 140.04 - 122.43: Aromatic carbons. δ 21.44: Carbon of the methyl (-CH ₃) group.	[14]
IR (KBr)	~3449 cm ⁻¹ : N-H stretching vibration.~2965 cm ⁻¹ : C-H stretching of the methyl group.~1623 cm ⁻¹ : C=N stretching of the imidazole ring.	[11][14]
Mass Spec.	m/z = 209.1073 [M+H] ⁺ : The protonated molecular ion peak, confirming the molecular weight of 208.26 g/mol .	[11][14]

Part 3: Applications in Drug Development and Research

The benzimidazole core is a cornerstone of medicinal chemistry, largely due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of enzymes and receptors.[\[4\]](#)


A Privileged Scaffold for Therapeutic Agents

2-(4-methylphenyl)-1H-benzimidazole serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules.[\[6\]](#) The benzimidazole scaffold has been successfully incorporated into drugs targeting a wide spectrum of diseases.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Anticancer Research:** Many benzimidazole derivatives exhibit potent anticancer activity by targeting key cellular machinery.[\[1\]](#)[\[4\]](#) Mechanisms include the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, and the inhibition of crucial signaling kinases.[\[1\]](#)
- **Antimicrobial Agents:** The scaffold is effective against various pathogens.[\[5\]](#) Its derivatives have shown antibacterial and antifungal properties, making them a focus for developing new treatments to combat drug-resistant microbes.[\[16\]](#)[\[17\]](#)
- **Anxiolytic Potential:** Specific studies on **2-(4-methylphenyl)-1H-benzimidazole** itself have highlighted its potential as an anxiolytic agent, demonstrating activity in preclinical models.[\[11\]](#)[\[13\]](#)

Logical Framework for Drug Discovery

The utility of **2-(4-methylphenyl)-1H-benzimidazole** in a drug discovery pipeline can be visualized as a logical progression from a core structure to a potential clinical candidate.

[Click to download full resolution via product page](#)

Caption: Logical pathway for developing drug candidates from a core benzimidazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 5. CAS 120-03-6: 2-(4-methylphenyl)-1H-benzimidazole [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. 2-p-Tolyl-1H-benzimidazole | C14H12N2 | CID 725982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-methylphenyl)-1H-benzimidazole [stenutz.eu]
- 9. 2-p-Tolyl-1H-benzimidazole | lookchem [lookchem.com]
- 10. 120-03-6 CAS MSDS (2-(4-METHYLPHENYL)-1H-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. rsc.org [rsc.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. isca.me [isca.me]
- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [CAS number and chemical identifiers for 2-(4-methylphenyl)-1H-benzimidazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092831#cas-number-and-chemical-identifiers-for-2-4-methylphenyl-1h-benzimidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com